

# What is the metabolic fate of nicotinic acid in the human body?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Metabolic Fate of Nicotinic Acid in the Human Body

# Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health. It serves as a primary precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are indispensable, participating in over 400 enzymatic reactions, more than any other vitamin-derived coenzyme.[3] NAD+ and NADP+ are central to cellular metabolism, acting as critical cofactors in redox reactions vital for energy production, biosynthesis, and the maintenance of cellular redox balance.[1] Beyond its physiological role, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia due to their favorable effects on the lipid profile.[4] Understanding the metabolic journey of nicotinic acid—from absorption to excretion—is fundamental for researchers, scientists, and drug development professionals to optimize its therapeutic applications and mitigate potential adverse effects.

# **Absorption**

Dietary nicotinic acid is almost completely absorbed, even at very high doses of 3–4 grams.[3] The primary site of absorption is the small intestine.[5] The uptake mechanism in human intestinal epithelial cells is a specialized, pH-dependent, carrier-mediated process that operates efficiently at physiological (micromolar) concentrations.[6] This process is sodium-independent but highly reliant on an acidic extracellular pH.[6]



#### **Distribution**

Once absorbed, nicotinic acid is transported through the bloodstream to various tissues.[5] All tissues can convert the absorbed niacin into its primary metabolically active form, NAD+.[3] NAD+ can then be phosphorylated to NADP+ in all tissues except for skeletal muscle.[3] Some excess niacin is taken up by red blood cells, which form a circulating reserve pool.[3]

The gut microbiome also plays a significant role in nicotinic acid homeostasis. Gut bacteria can synthesize nicotinic acid and also convert host-derived nicotinamide back into nicotinic acid, which can then be reabsorbed and utilized by host tissues for NAD+ synthesis.[7][8][9] This interplay highlights a symbiotic relationship that contributes to the body's overall niacin pool.[7]

#### Metabolism

The metabolism of nicotinic acid in the human body follows two principal dose-dependent pathways: the Preiss-Handler pathway for conversion to NAD+, and a conjugation pathway. At physiological doses, the conversion to NAD+ is predominant. At pharmacological doses, the conjugation pathway becomes more significant.

## **Main Metabolic Pathways**

Nicotinic acid has two primary metabolic fates:

- Amidation Pathway (Conversion to NAD+): This is a high-affinity, low-capacity pathway where nicotinic acid is converted into the essential coenzyme NAD+.[10]
- Conjugation Pathway: This is a low-affinity, high-capacity pathway where nicotinic acid is
  conjugated with the amino acid glycine to form nicotinuric acid (NUA).[10] This pathway is
  more prominent with immediate-release, high-dose formulations of nicotinic acid.[10][11]

The diagram below illustrates the major metabolic routes of nicotinic acid.





Click to download full resolution via product page

Figure 1: Overview of Nicotinic Acid Metabolism.

# The Preiss-Handler Pathway: Synthesis of NAD+

The conversion of nicotinic acid to NAD+ occurs via a three-step enzymatic process known as the Preiss-Handler pathway.[2][12][13]



- Step 1: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN).[2][12]
- Step 2: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).[2][12]
- Step 3: Finally, the glutamine-dependent NAD+ synthetase (NADS) amidates NAAD to form NAD+.[2][13]

This pathway is crucial for maintaining the cellular pool of NAD+, which is vital for hundreds of metabolic reactions.[3]



Click to download full resolution via product page

Figure 2: The Preiss-Handler Pathway for NAD+ Synthesis.



# **Catabolism and Formation of Excretory Metabolites**

Excess nicotinic acid and NAD+ are catabolized for excretion. NAD+ is broken down, releasing nicotinamide (NAM).[14] In the liver, NAM is methylated by nicotinamide N-methyltransferase (NNMT) to yield N1-methylnicotinamide (MNA).[3][15] MNA is subsequently oxidized by aldehyde oxidase into two primary products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PY).[11][15] These methylated metabolites, along with **nicotinuric acid** and any unchanged nicotinic acid, constitute the major forms excreted in the urine.[3][11] The levels of these urinary metabolites are often used as biomarkers to assess niacin status.[16][17]

#### **Excretion**

The primary route of elimination for nicotinic acid and its metabolites is through the kidneys via urinary excretion.[11] Following a pharmacological dose, approximately 88% is eliminated by the kidneys as either unchanged nicotinic acid or its main metabolite, **nicotinuric acid**.[11] The profile of excreted metabolites is highly dependent on the dose and formulation. With unmodified (immediate-release) nicotinic acid, the excretion of **nicotinuric acid** is significantly higher, whereas with time-release formulations, the formation of nicotinamide-derived metabolites like 2-PYR is more pronounced.[14]

# **Quantitative Data Summary**

The pharmacokinetic parameters of nicotinic acid can vary based on dosage and formulation. The following table summarizes key quantitative data from the literature.



| Parameter                    | Value                                                      | Condition/Commen<br>t                            | Source |
|------------------------------|------------------------------------------------------------|--------------------------------------------------|--------|
| Peak Plasma Conc.<br>(Cmax)  | 15 to 30 μg/mL                                             | Following a single 1-<br>gram oral dose.         | [11]   |
| 2.42 μg/mL                   | 1000 mg oral dose in patients with chronic kidney disease. | [18]                                             |        |
| Time to Peak (Tmax)          | 30 to 60 minutes                                           | Following a single 1-<br>gram oral dose.         | [11]   |
| 3.0 hours                    | 1000 mg oral dose in patients with chronic kidney disease. | [18]                                             |        |
| Plasma Half-Life (t½)        | 20 to 45 minutes                                           | For nicotinic acid.                              | [11]   |
| 1.3 hours                    | For nicotinuric acid.                                      | [18]                                             | _      |
| 4.3 hours                    | For nicotinamide.                                          | [18]                                             |        |
| Urinary Excretion            | ~88% of dose                                               | As unchanged nicotinic acid or nicotinuric acid. | [11]   |
| 3.2% of recovered dose       | As unchanged nicotinic acid.                               | [18]                                             |        |
| 11.6% of recovered dose      | As nicotinuric acid.                                       | [18]                                             | -      |
| 16.0% of recovered dose      | As N1-<br>methylnicotinamide<br>(MNA).                     | [18]                                             | _      |
| 37.9% of recovered dose      | As N1-methyl-2-<br>pyridone-5-<br>carboxamide (2-PYR).     | [18]                                             |        |
| Urinary Metabolite<br>Ratios | 4-PY excretion is $\sim$ 1/4 of MNA and $\sim$ 1/9 of 2-   | In Japanese students on a self-selected diet.    | [19]   |



PYR.

# **Experimental Protocols: Metabolite Quantification**

The analysis of nicotinic acid and its metabolites in biological matrices like plasma and urine typically requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique.

## **Objective**

To simultaneously quantify nicotinic acid (NA), nicotinamide (NAM), **nicotinuric acid** (NUA), N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PYR), and N1-methyl-4-pyridone-5-carboxamide (4-PY) in human plasma or urine.[20][21]

## Methodology

- Sample Preparation:
  - Plasma: A 100 μL plasma sample is subjected to protein precipitation by adding 200 μL of acetonitrile.[21] After vortexing and centrifugation, the supernatant is transferred to a new tube and evaporated to dryness under nitrogen.[21] The residue is then reconstituted in the initial mobile phase.[21]
  - Urine: Urine samples may require a purification step to remove interfering compounds.[22]
     This can be achieved using solid-phase extraction (SPE) with a mixed-mode anion exchange cartridge.[22]
- Chromatographic Separation (HPLC):
  - Column: A C18 or a cyano-propyl (CNRP) column is often used for separation.[21][23]
  - Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[21]
  - Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[20]



- Run Time: The total run time is optimized for complete separation of all analytes, often within 15 minutes.[21]
- Detection (Tandem Mass Spectrometry):
  - Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ for each analyte.[21]
  - Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.[21] This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard, ensuring high specificity and sensitivity.
  - Example Transitions:

■ Nicotinic Acid: m/z 124 -> 80

Nicotinamide: m/z 123 -> 80

■ MNA: m/z 137 -> 94

■ 2-PYR: m/z 153 -> 110[21]

#### · Quantification:

 Calibration curves are constructed by analyzing standard solutions of known concentrations. The concentration of analytes in the biological samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[20]





Click to download full resolution via product page

Figure 3: Experimental Workflow for Metabolite Analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is the mechanism of Niacin? [synapse.patsnap.com]
- 2. Vitamin B3: Metabolism and Functions The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Niacin Health Professional Fact Sheet [ods.od.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, transport and metabolism of niacin | PPSX [slideshare.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. NAD precursors cycle between host tissues and the gut microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota functions: metabolism of nutrients and other food components PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acid Wikipedia [en.wikipedia.org]
- 12. Niacin: an old lipid drug in a new NAD+ dress PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human biomarkers for measuring niacin intake and status | OpeN-Global | King's College London [kcl.ac.uk]
- 17. kcl.ac.uk [kcl.ac.uk]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



- 21. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. refp.cohlife.org [refp.cohlife.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the metabolic fate of nicotinic acid in the human body?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554888#what-is-the-metabolic-fate-of-nicotinic-acid-in-the-human-body]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com